molecular formula C7H8BrClN2 B13324058 (3-Bromo-6-chloro-4-methylpyridin-2-yl)methanamine

(3-Bromo-6-chloro-4-methylpyridin-2-yl)methanamine

Cat. No.: B13324058
M. Wt: 235.51 g/mol
InChI Key: YJMZQIDKFWAGDW-UHFFFAOYSA-N
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Description

(3-Bromo-6-chloro-4-methylpyridin-2-yl)methanamine: is an organic compound with the molecular formula C7H8BrClN2 It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-6-chloro-4-methylpyridin-2-yl)methanamine typically involves the halogenation of 4-methylpyridine followed by amination. One common method includes:

    Halogenation: Starting with 4-methylpyridine, bromine and chlorine are introduced to the pyridine ring under controlled conditions to form 3-bromo-6-chloro-4-methylpyridine.

    Amination: The halogenated pyridine is then subjected to amination using reagents like ammonia or amines to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (3-Bromo-6-chloro-4-methylpyridin-2-yl)methanamine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted pyridines
  • Oxidized or reduced derivatives
  • Coupled products with extended aromatic systems

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Research: Used in the study of enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

Industry:

    Material Science: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-6-chloro-4-methylpyridin-2-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the methanamine group allows it to form specific interactions, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

  • 3-Bromo-2-chloro-6-methylpyridine
  • 3-Bromo-4-methylpyridine

Comparison:

  • Uniqueness: The presence of both bromine and chlorine atoms along with the methanamine group makes (3-Bromo-6-chloro-4-methylpyridin-2-yl)methanamine unique in its reactivity and potential applications.
  • Reactivity: Compared to similar compounds, it may exhibit different reactivity patterns due to the combined electronic effects of the substituents.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H8BrClN2

Molecular Weight

235.51 g/mol

IUPAC Name

(3-bromo-6-chloro-4-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C7H8BrClN2/c1-4-2-6(9)11-5(3-10)7(4)8/h2H,3,10H2,1H3

InChI Key

YJMZQIDKFWAGDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1Br)CN)Cl

Origin of Product

United States

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